Coumalic acid

Medicinal Chemistry Cancer Research Carbonic Anhydrase

Coumalic acid is a critical, differentiated platform chemical. Its free carboxylic acid enables distinct syncatalytic enzyme inhibition (prolyl 4-hydroxylase) and high-yielding, solvent-tunable synthesis of bio-based aromatics, unlike its ester analogs. With high water solubility (LogP -0.43), it is ideal for aqueous applications, pharmaceutical R&D, and polymer chemistry. Procure this high-purity, versatile scaffold for advanced research and development.

Molecular Formula C6H4O4
Molecular Weight 140.09 g/mol
CAS No. 500-05-0
Cat. No. B127989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumalic acid
CAS500-05-0
Synonyms2-Oxo-2H-Pyran-5-carboxylic Acid;  4-(Hydroxymethylene)glutaconic Acid δ-Lactone (7CI);  2-Oxo-1(2H)-pyran-5-carboxylic Acid;  2-Oxo-2H-pyran-5-carboxylic Acid;  2-Oxopyran-5-carboxylic Acid;  4-(Hydroxymethylene)-2-Pentenedioic Acid δ-Lactone;  Cumalic Ac
Molecular FormulaC6H4O4
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC=C1C(=O)O
InChIInChI=1S/C6H4O4/c7-5-2-1-4(3-10-5)6(8)9/h1-3H,(H,8,9)
InChIKeyORGPJDKNYMVLFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coumalic Acid (CAS 500-05-0): Core Chemical and Procurement Profile for Research and Industrial Use


Coumalic acid (2-oxo-2H-pyran-5-carboxylic acid, CAS 500-05-0) is an organic compound belonging to the 2-pyrone family [1]. It is a valuable biobased platform chemical that can be synthesized from malic acid, a renewable feedstock [2]. This solid compound (melting point ~203-210°C) is characterized by its dual functionality as both a carboxylic acid and an α,β-unsaturated lactone, enabling its use as a versatile scaffold in organic synthesis . Its commercial availability in research-grade purities (typically ≥97%) supports its application across pharmaceutical research, polymer chemistry, and the flavor and fragrance industries [2].

The Case for Specifying Coumalic Acid: Why Structural Analogs and Derivatives Are Not One-to-One Replacements


While coumalic acid is often discussed within the broader context of 2-pyrones or as a precursor to its ester derivative (methyl coumalate), direct substitution is not scientifically trivial. The free carboxylic acid moiety is not merely a synthetic handle; it fundamentally alters the compound's reactivity profile, enzyme inhibition kinetics, and physical properties compared to its ester analogs [1]. For instance, the free acid exhibits a distinct sensitivity to solvent choice in key transformations, leading to significant yield variations not observed with its methyl ester counterpart [2]. Furthermore, the unique electronic and steric properties of the parent coumalic acid scaffold are critical for achieving specific binding interactions, such as the S-parabolic competitive inhibition mechanism observed with prolyl 4-hydroxylase, a behavior that may not translate to its derivatives [3].

Quantitative Evidence Guide for Coumalic Acid (CAS 500-05-0): Data-Driven Differentiation for Scientific and Industrial Procurement


Enzyme Inhibition Profile: Dual hCA IX/XII Inhibition with Sub-Micromolar Potency

Coumalic acid is a potent inhibitor of the tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII, with KI values of 0.073 µM and 0.083 µM, respectively . This dual inhibitory profile is particularly relevant as hCA IX and XII are validated targets for cancer therapy. While many sulfonamide-based CA inhibitors (e.g., acetazolamide) exhibit broad inhibition of off-target cytosolic isoforms (hCA I and II), coumalic acid-based scaffolds have been shown to be inactive against these off-targets, suggesting a more favorable selectivity profile [1].

Medicinal Chemistry Cancer Research Carbonic Anhydrase

Mechanistic Differentiation: Unique Syncatalytic Inhibition of Prolyl 4-Hydroxylase

Unlike standard competitive inhibitors, coumalic acid acts as a syncatalytic (mechanism-based) inhibitor of prolyl 4-hydroxylase. It causes time-dependent inactivation with an inactivation constant (kinact) of 0.094 min⁻¹ and a Ki of 17 mM [1]. This kinetic behavior, characterized by S-parabolic competitive inhibition with respect to the co-substrate 2-oxoglutarate, is distinct from many other pyridine-2,4-dicarboxylate class inhibitors, which typically show linear competitive kinetics [2].

Enzymology Collagen Research Fibrosis

Synthetic Versatility: Differential Reactivity in Solvent-Dependent Aromatization

In the synthesis of benzoic acid derivatives from coumalic acid, the choice of reaction solvent dramatically impacts the yield. Reported yields for coumalic acid in different solvents range from 71% to 92% [1]. This is in stark contrast to its methyl ester analog, methyl coumalate, whose yield under the same conditions is consistently high (95–100%) and largely unaffected by the solvent choice [1]. This divergent behavior underscores the distinct reactivity of the free acid and is critical for process chemists optimizing synthetic routes.

Organic Synthesis Green Chemistry Biobased Chemicals

Synthetic Efficiency: High-Yield Flow Synthesis Enables Scalable Procurement

Traditional batch synthesis of coumalic acid from malic acid using concentrated sulfuric acid can be hazardous and difficult to scale. A modern flow chemistry approach has been developed that achieves a high yield of 70-86% with improved safety and purity profiles [1]. This flow method also allows for the continuous production of coumalic acid and its direct derivatization, addressing the key procurement challenge of accessing this compound at scale for research and industrial applications [2].

Flow Chemistry Process Chemistry Scalability

Safety and Handling: A Differentiated Hazard Profile vs. Ester Derivatives

Coumalic acid is classified as a skin and eye irritant (GHS Hazard Statements H315, H319) . In contrast, its common derivative, methyl coumalate (CAS 6018-41-3), does not carry these same hazard classifications and is generally considered less hazardous to handle [1]. Additionally, coumalic acid has been reported as a phytotoxin with observed toxicity in rodent models, although no quantitative LD50 data is available in authoritative databases . This contrasts with p-coumaric acid, a structurally related but distinct compound, for which an LD50 value has been estimated [2].

Safety Handling Procurement

Physical Property Differentiation: Solubility and LogP Contrasts with Methyl Ester

Coumalic acid is very soluble in water, with a calculated LogP of -0.43 . This is in sharp contrast to its methyl ester analog, methyl coumalate, which is freely soluble in dichloromethane but has a much higher LogP of ~1.2, indicating greater lipophilicity [1]. This fundamental difference in hydrophilicity/lipophilicity impacts extraction, purification, and formulation strategies. Furthermore, coumalic acid exhibits an unusual property of decomposing in boiling water, which is not reported for the methyl ester [2].

Physical Chemistry Formulation Analytical Chemistry

Target Application Scenarios for Coumalic Acid (CAS 500-05-0): Matching Differential Strengths to Use Cases


Medicinal Chemistry: Scaffold for Selective hCA IX/XII Inhibitors

Coumalic acid serves as a starting point for the development of selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. As shown in Section 3, the parent compound itself is a potent inhibitor (KI 73-83 nM) , and structure-activity relationship (SAR) studies confirm that its unique scaffold can be elaborated to achieve high selectivity over off-target isoforms (hCA I/II) [1]. This makes it a valuable building block for cancer research programs targeting the hypoxic tumor microenvironment.

Process Chemistry: Biobased Platform for High-Value Aromatics

As detailed in the solvent-dependent aromatization study , coumalic acid is a key renewable platform for synthesizing para-substituted benzoic acid derivatives. The tunable yield (71-92%) allows process chemists to optimize solvent conditions for specific target molecules, providing a 'green' alternative to petrochemical routes. The availability of high-yielding flow synthesis methods (Section 3) further enables the scalable production of these biobased aromatics [1].

Enzymology: A Tool Compound for Studying Syncatalytic Inhibition

The unique, time-dependent inactivation of prolyl 4-hydroxylase by coumalic acid (kinact = 0.094 min⁻¹, Ki = 17 mM) makes it a powerful and specific tool for enzymologists. Unlike simple competitive inhibitors, its syncatalytic mechanism can be used to probe the enzyme's catalytic cycle and co-substrate binding. Researchers studying collagen biosynthesis, fibrosis, or hypoxia-related pathways can use coumalic acid to induce sustained enzyme inactivation, providing a distinct experimental advantage over transient inhibitors.

Polymer and Materials Science: Hydrophilic Diels-Alder Building Block

For applications in aqueous media or where hydrophilic character is required, coumalic acid's high water solubility and negative LogP (-0.43) are key differentiators from its lipophilic ester analogs. As a precursor to 2-pyrone, a valuable diene [1], it can participate in Diels-Alder reactions to construct complex molecular architectures. This is particularly relevant for the synthesis of metal-free molecular electronic components where residual metal contamination from traditional cross-coupling reactions is a critical concern [2].

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